![molecular formula C14H14F3N5 B3011135 4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine CAS No. 2415630-79-2](/img/structure/B3011135.png)
4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine, also known as TFMP, is a synthetic compound that belongs to the class of pyrimidine-based compounds. It is widely used in scientific research due to its unique properties and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine involves the inhibition of PIM kinases. It binds to the ATP-binding pocket of the kinase domain and prevents the transfer of phosphate groups to target proteins. This leads to the inhibition of downstream signaling pathways and ultimately results in the suppression of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth and survival of cancer cells and induces apoptosis. It also reduces the migration and invasion of cancer cells and suppresses tumor growth in animal models. In addition, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine in lab experiments are its high potency and specificity towards PIM kinases. It is also readily available and can be easily synthesized. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the use of 4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine in scientific research. One of the areas of interest is the development of more potent and selective inhibitors of PIM kinases. Another direction is the investigation of the role of PIM kinases in other diseases, such as diabetes and cardiovascular diseases. This compound can also be used in combination with other drugs to enhance their efficacy and reduce toxicity. Finally, the use of this compound in preclinical studies and clinical trials for the treatment of cancer and other diseases is an exciting area of research.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its high potency and specificity towards PIM kinases make it a valuable tool compound for studying various biological processes. The development of more potent and selective inhibitors of PIM kinases and the investigation of its role in other diseases are exciting areas of future research.
Méthodes De Synthèse
The synthesis of 4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine involves a multistep process. It starts with the reaction of 2,6-dichloropyridine with trifluoromethylpiperazine in the presence of a base to form 4-[6-(Trifluoromethyl)pyridin-2-yl]piperazine. This intermediate product is then reacted with 2-chloro-4,6-diaminopyrimidine in the presence of a base to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine has been extensively used in scientific research as a tool compound to study various biological processes. It has been shown to inhibit the activity of several protein kinases, including PIM1, PIM2, and PIM3, which are involved in the regulation of cell growth, proliferation, and survival. This compound has also been used to study the role of PIM kinases in cancer and other diseases.
Propriétés
IUPAC Name |
4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5/c15-14(16,17)11-2-1-3-13(20-11)22-8-6-21(7-9-22)12-4-5-18-10-19-12/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFUADHCTKFDEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=CC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

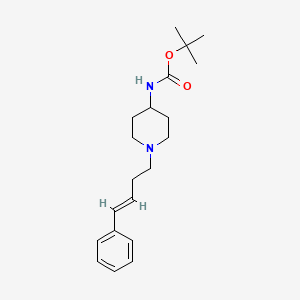
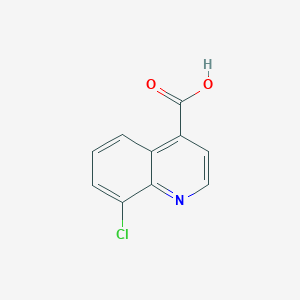
![[(2S,3As,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indol-2-yl]methanamine;dihydrochloride](/img/structure/B3011055.png)
![4-((1H-imidazol-1-yl)methyl)-N-([2,3'-bipyridin]-3-ylmethyl)benzamide](/img/structure/B3011056.png)
![8-(2-Furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B3011057.png)
![Ethyl 4-[4-[(2,4-difluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3011060.png)


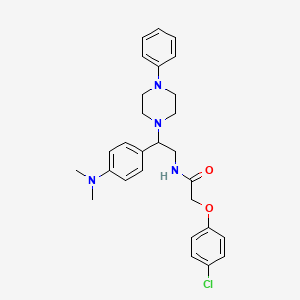
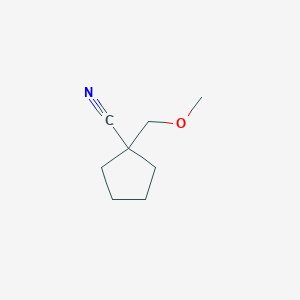
![5-((4-fluorobenzyl)thio)-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3011070.png)

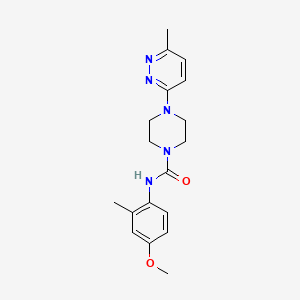
![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)